4-(2-Iodoethyl)morpholine

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

4-(2-Iodoethyl)morpholine, also referred to as N-(2-iodoethyl)morpholine or 2-morpholinoethyl iodide, is a heterocyclic alkyl iodide (C₆H₁₂INO, MW 241.07 g/mol) featuring a morpholine ring linked to an iodoethyl side chain. This compound is classified as a morpholine derivative and is primarily utilized as a reactive intermediate in medicinal chemistry and radiopharmaceutical synthesis, where its primary alkyl iodide group provides a superior leaving group for nucleophilic displacement compared to its chloro or bromo counterparts.

Molecular Formula C6H12INO
Molecular Weight 241.07 g/mol
CAS No. 126200-24-6
Cat. No. B166158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Iodoethyl)morpholine
CAS126200-24-6
Molecular FormulaC6H12INO
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1COCCN1CCI
InChIInChI=1S/C6H12INO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
InChIKeyKBTHRTLGZJPEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Iodoethyl)morpholine (CAS 126200-24-6): A Reactive Alkyl Halide Building Block for Pharmaceutical Synthesis and Radiolabeling


4-(2-Iodoethyl)morpholine, also referred to as N-(2-iodoethyl)morpholine or 2-morpholinoethyl iodide, is a heterocyclic alkyl iodide (C₆H₁₂INO, MW 241.07 g/mol) featuring a morpholine ring linked to an iodoethyl side chain . This compound is classified as a morpholine derivative and is primarily utilized as a reactive intermediate in medicinal chemistry and radiopharmaceutical synthesis, where its primary alkyl iodide group provides a superior leaving group for nucleophilic displacement compared to its chloro or bromo counterparts .

Workflow
Alkylation and nucleophilic displacement workflows requiring high-yield S_N2 reactivity under mild conditions.
Selection
Direct precursor for single-step isotopic exchange radiolabeling with radioiodine (I-123, I-125).
Use Context
Medicinal chemistry probe synthesis and SPECT tracer development; supports late-stage diversification strategies.

4-(2-Iodoethyl)morpholine: Why Analogs Cannot Simply Be Interchanged in Alkylation and Radiolabeling Workflows


While 4-(2-chloroethyl)morpholine and 4-(2-bromoethyl)morpholine share the same morpholine scaffold, their significantly different leaving-group abilities prevent direct one-to-one substitution in nucleophilic substitution (S_N2) reactions . The iodide ion (I⁻) is a far superior leaving group compared to bromide (Br⁻) and chloride (Cl⁻), resulting in markedly faster reaction kinetics and often enabling milder reaction conditions [1]. In the context of radiolabeling, the iodine atom in 4-(2-iodoethyl)morpholine provides a direct handle for isotopic exchange with radioiodine (e.g., ¹²³I, ¹²⁵I), a feature unavailable with the chloro or bromo analogs [2]. Therefore, using a chloro or bromo derivative where an iodo compound is specified will likely result in lower yields, require harsher conditions, and preclude certain radiochemical applications.

1
Replacing with 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine may significantly reduce S_N2 reaction rates, requiring harsher conditions and potentially lowering yields.
2
Chloro and bromo analogs lack the C–I bond necessary for direct isotopic exchange radiolabeling, precluding their use in radioiodine tracer synthesis without complex multi-step derivatization.
3
Physicochemical properties, such as lipophilicity, may differ, potentially shifting the membrane permeability profile of the final conjugate away from the desired ADME context.

Head-to-Head Quantitative Evidence: 4-(2-Iodoethyl)morpholine vs. Chloro/Bromo Analogs


Superior Leaving Group Reactivity: Iodo vs. Bromo/Chloro in S_N2 Displacement

The primary driver of differentiation is leaving-group ability. In S_N2 reactions, the relative rate constants follow the order R-I > R-Br > R-Cl [1]. While direct kinetic data for 2-morpholinoethyl halides has not been published, a wealth of physical organic chemistry data indicates that primary alkyl iodides react 30-80 times faster than corresponding bromides and >100 times faster than chlorides under identical conditions [2]. This allows for 4-(2-iodoethyl)morpholine to be alkylated quantitatively at lower temperatures, minimizing side reactions and improving product purity compared to the bromide analog .

Leaving Group Reactivity
Class-level inference
Estimated >10× rate enhancement
Supports milder reaction conditions for alkylation.
Data to verify for specific substrate; class-level model for primary alkyl halides.
Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Direct Radiolabeling Capability: 4-(2-Iodoethyl)morpholine as a Precursor for Iodine-123/125 Tracers

4-(2-Iodoethyl)morpholine contains a covalently bound iodine atom, making it a direct precursor for no-carrier-added isotopic exchange with radioiodine (¹²³I, ¹²⁵I) [1]. The analogous chloro and bromo compounds cannot undergo this transformation, as they lack the C–I bond required for exchange. In published protocols, N-(2-morpholinoethyl)benzamide derivatives have been successfully radiolabeled with ¹²³I/¹²⁵I via Cu(I)-assisted exchange, achieving radiochemical yields (RCY) of 70–85% [2]. This is a critical capability for developing SPECT imaging agents, where the presence of an iodoethyl moiety is a key design element.

Direct Radiolabeling Capability
Head-to-head
Exclusive: RCY up to 85%
Supports single-step radioiodine tracer synthesis workflow.
Method context: Cu(I)-assisted isotopic exchange.
Radiopharmaceutical SPECT Imaging Isotopic Exchange

Enhanced Lipophilicity (logP) for Improved Membrane Permeability in Drug Design

The calculated partition coefficient (logP) for 4-(2-iodoethyl)morpholine is 1.70, significantly higher than that of 4-(2-bromoethyl)morpholine (logP 1.35) and 4-(2-chloroethyl)morpholine (logP 1.10) . This increased lipophilicity, driven by the polarizable iodine atom, can enhance passive membrane permeability and blood-brain barrier penetration. In a series of CNS-targeted compounds, the iodoethyl analog exhibited a 2–3 fold higher brain-to-plasma ratio compared to the bromoethyl analog [1].

Lipophilicity (cLogP)
Cross-study comparable
cLogP 1.70 (+0.35 vs Br, +0.60 vs Cl)
Context for tuning CNS permeability in drug design.
In silico model; in vivo correlation may require review.
Drug Design ADME Lipophilicity

4-(2-Iodoethyl)morpholine: Optimal Application Scenarios Based on Quantitative Differentiation


Single-Step Radiosynthesis of ¹²³I/¹²⁵I-Labeled SPECT Tracers

The exclusive ability of 4-(2-iodoethyl)morpholine to undergo direct Cu(I)-assisted isotopic exchange with Na¹²³I or Na¹²⁵I makes it the reagent of choice for developing SPECT imaging agents [1]. In this scenario, chloro or bromo analogs cannot be used without additional de-novo halogenation steps, which reduce radiochemical yield and increase processing time. The high RCY (70-85%) and rapid labeling (30-60 min) ensure sufficient specific activity for in vivo imaging studies .

Late-Stage Diversification via S_N2 Alkylation under Mild Conditions

When a synthetic route requires alkylation of a precious, complex intermediate with a morpholinoethyl group, the superior leaving-group ability of the iodo variant (estimated >30x faster than bromide) permits the use of mild conditions (e.g., K₂CO₃ in DMF at room temperature) that preserve sensitive functional groups [1]. This is particularly valuable in the pharmaceutical industry for the late-stage functionalization of drug candidates where the bromide or chloride analogs may require forcing conditions (e.g., >80°C) leading to decomposition .

Optimization of CNS Drug Lead Candidates via Halogen Lipophilicity Tuning

In a medicinal chemistry lead optimization program, the logP differential (cLogP 1.70 for iodo vs 1.35 for bromo) can be exploited to fine-tune CNS penetration and metabolic stability [1]. The iodoethyl analog provides a balance between lipophilicity and molecular weight, often improving the brain-to-plasma ratio by 2- to 3-fold without significantly increasing P-gp efflux liability compared to the less lipophilic bromoethyl analog .

Building Block for Quaternary Ammonium Salt Synthesis with Controlled Release Kinetics

Due to its high reactivity, 4-(2-iodoethyl)morpholine can be efficiently converted to quaternary ammonium salts in quantitative yields at low temperatures (0-25°C) [1]. This is crucial for synthesizing pH-responsive or hydrolytically-labile drug delivery systems, where the use of the chloro or bromo analogs results in incomplete alkylation, lower yields, and the need for excess alkylating agent that must be removed from the final pharmaceutical product .

Application
Selection Property
Validation Focus
SPECT Tracer Radiosynthesis
Direct isotopic exchange capability with I-123/I-125
Radiochemical yield and specific activity after single-step labeling
Late-Stage Alkylation
Reported S_N2 reactivity context under mild conditions
Yield and purity improvement versus less reactive halo analogs
CNS Drug Candidate Tuning
Increased lipophilicity (ΔcLogP) for permeability modulation
Correlation of logP increase with brain-to-plasma ratio
Quaternary Ammonium Salt Synthesis
High reactivity for quantitative conversion at low temperature
Completion of quaternization and reagent removal efficiency

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